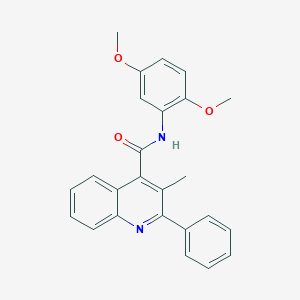![molecular formula C21H21F4NO2 B6004254 {3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)
{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known for its ability to modulate certain biological pathways, making it a promising candidate for drug development. In
作用机制
The mechanism of action of {3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol involves its ability to modulate certain biological pathways. Specifically, the compound has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, which is beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is known that the compound can modulate certain biological pathways, which can have a range of effects on the body. In addition to its potential therapeutic applications, the compound may also have other biochemical and physiological effects that are yet to be discovered.
实验室实验的优点和局限性
One of the main advantages of {3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol for lab experiments is its potential therapeutic applications. The compound can be used to study the mechanisms of neurological disorders such as Parkinson's disease and Alzheimer's disease. However, there are also limitations to using this compound in lab experiments. For example, the synthesis method is complex and may not be accessible to all researchers. In addition, the compound may have side effects that need to be considered in lab experiments.
未来方向
There are several future directions for the study of {3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol. One area of research is in the development of new drugs for the treatment of neurological disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is in the study of the biochemical and physiological effects of the compound. By understanding how this compound modulates certain biological pathways, researchers may be able to develop new treatments for a range of diseases. Finally, there is a need for further research into the synthesis method of the compound, as well as its potential limitations and side effects.
合成方法
The synthesis of {3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol involves several steps. The starting material is 4-(trifluoromethyl)benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-fluorobenzylamine to form the intermediate product. The final step involves the reduction of the intermediate product with sodium borohydride to yield this compound.
科学研究应用
{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has been shown to modulate certain biological pathways that are involved in these diseases, making it a promising candidate for drug development.
属性
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4NO2/c22-18-5-2-1-4-16(18)12-20(14-27)10-3-11-26(13-20)19(28)15-6-8-17(9-7-15)21(23,24)25/h1-2,4-9,27H,3,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJHDXOPBRDBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)(CC3=CC=CC=C3F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6004178.png)
![4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B6004191.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6004204.png)
![N-(3-chloro-2-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6004206.png)
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6004211.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea](/img/structure/B6004222.png)
![3-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6004226.png)

![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6004237.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B6004246.png)
![(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6004248.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6004260.png)

